Lipophilicity Differentiation vs. Close Analogs
The target compound exhibits a computed LogP of 4.5047, which is substantially higher than that of its closest commercially available analogs: ethyl 6-chloro-2-methylquinoline-3-carboxylate (LogP 3.3733) and ethyl 6-chloroquinoline-3-carboxylate (LogP 3.0649). The increased lipophilicity arises from the synergistic effect of the cyclopropyl at C2 and the ethyl at C4, and this difference can directly influence membrane permeability and pharmacokinetic behavior .
Supports lipophilicity-driven permeability and ADME behavior profiling.
Computed LogP by vendor algorithm; cross-study comparison, verify experimentally.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.5047 (source: Leyan, computed LogP) |
| Comparator Or Baseline | Ethyl 6-chloro-2-methylquinoline-3-carboxylate (LogP 3.3733, source: Molbase); Ethyl 6-chloroquinoline-3-carboxylate (LogP 3.0649, source: Biosynce/Bocsci) |
| Quantified Difference | +1.1314 log units vs. 2-methyl analog; +1.4398 log units vs. unsubstituted 6-chloro analog |
| Conditions | Computed LogP via consensus algorithm (exact algorithm not specified by vendors) |
Why This Matters
Projects targeting intracellular or CNS-penetrant quinoline-based ligands can directly benefit from a >1.1 log unit lipophilicity advantage, avoiding the need to introduce additional lipophilic substituents later in the optimization cycle.
